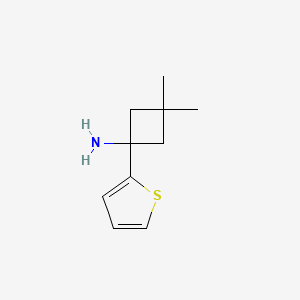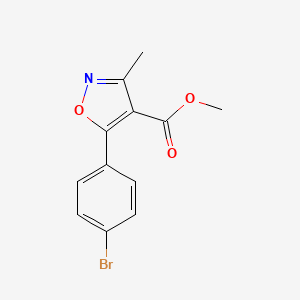
5-(4-ブロモフェニル)-3-メチルイソキサゾール-4-カルボン酸メチル
概要
説明
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍剤
5-(4-ブロモフェニル)-3-メチルイソキサゾール-4-カルボン酸メチルに存在するイソキサゾール環は、医薬品化学において重要な構造モチーフです。 同様の化合物から合成できるチアゾロピリミジンは、腫瘍細胞の複製プロセスに対して高い阻害活性を示すことが判明しています 。これは、本化合物が、特に置換基の数と種類を変更することで容易に修飾できる可能性があるため、新規抗腫瘍剤の合成における前駆体となり得ることを示唆しています。
創薬
化合物に不斉炭素原子が存在することは、薬物開発にとって重要な、2つのエナンチオマー(R-異性体とS-異性体)の存在を示しています 。これらのエナンチオマーを分離する能力は、各エナンチオマーが異なる生物活性を有する可能性があるため、特定の目的とする効果を持つ薬物を創製するために不可欠です。
超分子化学
化合物のブロモフェニル部分は、ハロゲン-π相互作用に関与することができ、これは結晶状態でのキラルな超分子集合体の構築において貴重です 。これらの相互作用は、光学活性医薬品の合成に不可欠な、ラセミ混合物の分離手順の開発に役立ちます。
有機合成
5-(4-ブロモフェニル)-3-メチルイソキサゾール-4-カルボン酸メチルは、有機合成におけるビルディングブロックとして役立ちます。 その構造は、さまざまな変換や反応を可能にし、化学のさまざまな分野で潜在的な用途を持つ複雑な分子を生み出すことができます .
神経毒性研究
この化合物の誘導体は、特にアセチルコリンエステラーゼ(AChE)活性とマロンジアルデヒド(MDA)レベルに対する神経毒性可能性を研究するために使用されてきました 。このような研究は、新規化合物の神経毒性効果を理解し、神経変性疾患の治療法を開発するために不可欠です。
複素環化学
化合物のイソキサゾール環は、さまざまな天然物、材料、医薬品に広く存在する複素環です。 これは、新規材料や医薬品の開発において重要な、高度に置換されたピロールを合成するために利用できます .
特性
IUPAC Name |
methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJQDKQALEQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


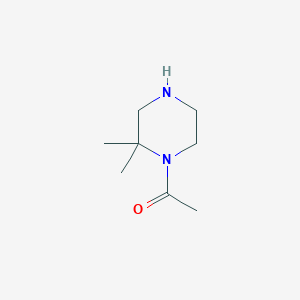
![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
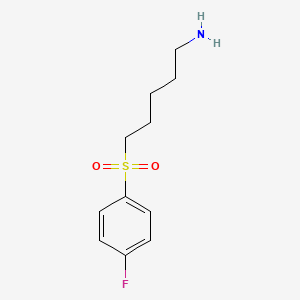
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
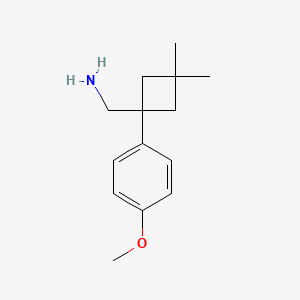

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)
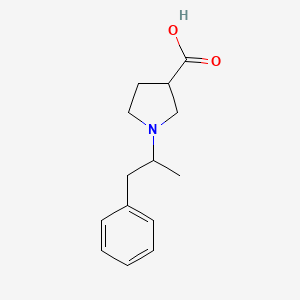
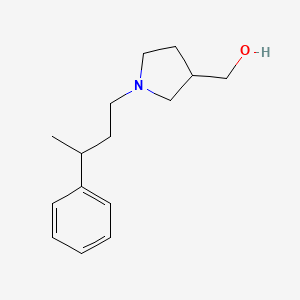
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)
